molecular formula C23H22N6OS B2917783 N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203163-39-6

N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2917783
CAS RN: 1203163-39-6
M. Wt: 430.53
InChI Key: OCPIMGPWNBGZCG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzothiazole, a pyridazine, and a piperidine . These groups are common in many pharmaceuticals and could suggest potential biological activity.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings and a piperidine ring . The presence of these rings may contribute to the stability of the molecule and could influence its reactivity.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in a variety of chemical reactions. The benzothiazole and pyridazine rings, for example, are aromatic and may undergo electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Mycobacterium Tuberculosis Inhibitors : A study by V. U. Jeankumar et al. (2013) highlighted the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibited promising antituberculosis activity and minimal cytotoxicity, suggesting their potential as therapeutic agents against tuberculosis Jeankumar et al., 2013.

  • Antimicrobial Activity : M. Suresh, P. Lavanya, and C. Rao (2016) synthesized novel thiazolo-triazolo-pyridine derivatives that showed significant antimicrobial activity against a variety of bacterial and fungal strains. These findings indicate the potential use of these compounds in combating microbial infections Suresh et al., 2016.

  • Anti-Inflammatory and Analgesic Agents : Research by A. Abu‐Hashem, S. Al-Hussain, and M. Zaki (2020) on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds could serve as leads for developing new anti-inflammatory drugs Abu‐Hashem et al., 2020.

Environmental Applications

  • Removal of Heavy Metals from Industrial Wastes : Kiomars Zargoosh et al. (2015) developed a novel magnetic nanoadsorbent based on N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide for the efficient removal of Zn2+ and Cd2+ ions from industrial wastes. This research presents an innovative approach to mitigating heavy metal pollution Zargoosh et al., 2015.

Future Directions

Future research on this compound could involve determining its exact physical and chemical properties, synthesizing it in the lab, and testing its biological activity. If it shows promising activity, it could be further developed as a potential pharmaceutical .

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-1-(6-pyridin-4-ylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6OS/c1-15-2-3-19-20(14-15)31-23(25-19)26-22(30)17-8-12-29(13-9-17)21-5-4-18(27-28-21)16-6-10-24-11-7-16/h2-7,10-11,14,17H,8-9,12-13H2,1H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPIMGPWNBGZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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